Diphacinone

Catalog No.
S526257
CAS No.
82-66-6
M.F
C23H16O3
M. Wt
340.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphacinone

CAS Number

82-66-6

Product Name

Diphacinone

IUPAC Name

2-(2,2-diphenylacetyl)indene-1,3-dione

Molecular Formula

C23H16O3

Molecular Weight

340.4 g/mol

InChI

InChI=1S/C23H16O3/c24-21-17-13-7-8-14-18(17)22(25)20(21)23(26)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19-20H

InChI Key

JYGLAHSAISAEAL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O

Solubility

8.81e-07 M
In water, 0.3 mg/L, temp not specified
Soluble in methyl cyanide, cyclohexane
SOL IN ETHER, GLACIAL ACETIC ACID
Soluble in acetic acid
Slightly soluble in benzene
In choroform 204, toluene 73, xylene 50, acetone 29, ethanol 21, heptane 1.8 (all in g/kg); soluble in alkalis with the formation of salts.
Solubility in water: very poo

Synonyms

difenadion, diphacine, diphacinone, diphenacin, diphenadione, diphenadione, sodium salt

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3C(=O)C4=CC=CC=C4C3=O

Description

The exact mass of the compound Diphacinone is 340.11 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.81e-07 min water, 0.3 mg/l, temp not specifiedsoluble in methyl cyanide, cyclohexanesol in ether, glacial acetic acidsoluble in acetic acidslightly soluble in benzenein choroform 204, toluene 73, xylene 50, acetone 29, ethanol 21, heptane 1.8 (all in g/kg); soluble in alkalis with the formation of salts.solubility in water: very poor. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9138. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Indenes - Indans - Supplementary Records. It belongs to the ontological category of beta-triketone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Rodenticides. However, this does not mean our product can be used or applied in the same or a similar way.
  • Efficacy Studies:

    • Researchers utilize diphacinone to assess its effectiveness in controlling rodent populations in various environments, such as agricultural fields or rangelands. Studies compare different application strategies (bait stations vs. broadcast application) and their impact on target rodent mortality rates [].
  • Secondary Exposure Risks:

    • A significant area of research concerns the potential for secondary exposure of non-target wildlife that might prey on rodents that have consumed diphacinone bait. Studies investigate the amount of diphacinone residue remaining in the tissues of poisoned rodents and how this translates to risk for predators [].
  • Sublethal Effects:

    • Research explores the sublethal effects of diphacinone on rodent populations. This includes investigating if non-lethal doses of diphacinone impact reproduction or behavior in target rodent populations [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Diphacinone appears as odorless pale yellow crystals. Used as a rodenticide and anticoagulant medication. (EPA, 1998)
YELLOW-TO-WHITE CRYSTALS.

Color/Form

Yellow crystals
Crystalline powder
White powder at room temperature

XLogP3

3.7

Exact Mass

340.11

Density

1.3 g/cm³

LogP

4.27 (LogP)
log Kow = 4.27
4.3

Odor

Odorless

Appearance

Solid powder

Melting Point

295 to 297 °F (EPA, 1998)
146.5 °C
141-145 °C
147 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

54CA01C6JX

Related CAS

82271-36-1 (cpd with unspecified hydrochloride-salt)

GHS Hazard Statements

H300: Fatal if swallowed [Danger Acute toxicity, oral];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Therapeutic Uses

Medication (vet): anticoagulant, atherosclerotic
Use in humans as an anticoagulant drug has been apparently discontinued, possibly due to its structural similarity to another compound (phenindone). Phenindone was noted to pose risks of hepatitis with jaundice, damage to kidneys, severe skin irritation, and massive tissue swelling. The use history of diphacinone indicates that it produced no adverse health effects except occasional nausea and some hemorrhagic effects that persisted for 6 to 10 days. In other case reports, the anticoagulant effects are reported to persist for several weeks to months. /Former use/
Bromodiolone, brodifacoum, diphenadione, chlorophacinone, and pindone are long acting agents (prolongation of the PT(Prothrombin Time) may persist for weeks).

ATC Code

B - Blood and blood forming organs
B01 - Antithrombotic agents
B01A - Antithrombotic agents
B01AA - Vitamin k antagonists
B01AA10 - Diphenadione

Mechanism of Action

Diphenadione delayed inhibition of prothrombin synthesis, correlated with delayed inhibition of vit K1 2,3-epoxide in vivo. Results provide evidence for proposed mechanism of action by preventing regeneration of vit K1 from its metabolite vit K1 2,3-epoxide.
Rodenticide anticoagulants inhibit the dithiothreitol-dependent vitamin K reductase reactions and prevent vitamin K hydroquinone regeneration, which is evident by the significant incr in serum vitamin 2,3 epoxide levels and a concurrent incr in the serum vitamin K epoxide-vitamin K ratio. Inhibition of vitamin k reductases indirectly inhibits active prothrombin complex protein formation. Rodenticide anticoagulants inhibit vitamin k regeneration almost immediately, but the anticoagulant effect is delayed until the vitamin k stores are depleted and sufficient active coagulation factors are removed from circulation.

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Vitamin-K-epoxide reductase [EC:1.17.4.4]
VKORC1 [HSA:79001] [KO:K05357]

Vapor Pressure

1.03e-10 mmHg
1.03X10-10 mm Hg at 25 °C
Vapor pressure, Pa at 25 °C: (negligible)

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

82-66-6

Wikipedia

Diphenadione

Drug Warnings

Hemorrhage is the main unwanted effect caused by therapy with oral anticoagulants. Anticoagulant therapy must always be monitored by determination of one-stage prothrombin times, and the patient must be observed carefully for development of bleeding. Bleeding often occurs even when the prothrombin time is within the expected therapeutic range. ... Identified factors that increase the risk of hemorrhagic complications during long-term therapy include poor supervision of the patient, use of the drug despite medical contraindications, poor control of the drug in relation to laboratory values, administration of large loading doses, administration of therapy that is too intensive for the patient, concomitant administration of interacting drugs, or therapy of the elderly or post partum patient or those with disorders of the gastrointestinal or genitourinary systems. /oral anticoagulants/
The available studies also suggest that some individuals in any population may be much more succeptible to effects than others. These individuals may include those with poor nutritional status and/or Vitamin K deficiency, liver or kidney disorders, or infectious diseases.
Factors ... increasing risk of hemorrhage ... include vitamin k deficiency, scurvy, malnutrition or cachexia, hepatic dysfunction ... renal impairment ... fever or hyperthyroidism, infectious disease, carcinoma, collagen disease, congestive heart failure ... menstruation and menstrual disorders ... . /coumarin and indandione deriv/
Vitamin K antagonists should not be used during pregnancy, but ... heparin, LMWH (low-molecular-weight heparin), or fondaparinux can be used safely in this circumstances.
For more Drug Warnings (Complete) data for Diphacinone (9 total), please visit the HSDB record page.

Biological Half Life

Diphacinone has been use as a therapeutic agent because it has a relatively long duration of action. Its half-life in humans is 15 to 20 days. /Former Use/

Use Classification

Agrochemicals -> Rodenticides
Pharmaceuticals

Methods of Manufacturing

Preparation: D.G. Thomas, United States of America patent 2672483 (1954 to Upjohn).
... By the condensation of dimethyl phthalate with diphenylacetone in an inert solvent in the presence of sodium methoxide.

General Manufacturing Information

The WHO Recommended Classification of Pesticides by Hazard identifies diphacinone (technical grade) as Class IA: extremely hazardous; Main Use: rodenticide.
The compound is not widely used except for rat control in the United States and, as the sodium salt, for rodent control in China.
... Diphacinone ... induced development of resistant population of Norway rat on farm in Western Scotland.
This is most toxic of anticoagulants in use at present /in rodent control/. While other chem in this class are usually used, in bait, at concn of 0.025%, diphacinone is effective in 0.005% concn.
For more General Manufacturing Information (Complete) data for Diphacinone (10 total), please visit the HSDB record page.

Analytic Laboratory Methods

A reversed-phase ion-pair liquid chromatographic analysis combined with a solid-phase extraction clean-up method is used to assess the quantity of diphacinone residue found in invertebrates. Three invertebrate species are exposed to commercially available diphacinone-fortified bait used for rat control. The invertebrate samples are collected, frozen, and shipped to the laboratory. The samples are homogenized after cryogenic freezing. A portion of the homogenized samples are extracted with acidified chloroform-acetone, followed by cleanup with a silica solid-phase extraction column. Diphacinone is detected by UV absorption at 325 nm after separation by the chromatographic system. The method limit of detection (MLOD) for snail and slug samples averaged 0.055 and 0.066 mg/kg, respectively. Diphacinone residues in snail tissue ranges from 0.83 to 2.5 mg/kg for Oxychilus spp. The mean recoveries from snails at 0.20 and 2.0 are 97 +/- 21% and 84 +/- 6%. Diphacinone residues in slug tissue ranges from 1.3 to 4.0 mg/kg for Deroceras laeve and < MLOD to 1.8 mg/kg for Limax maximus, respectively. The mean recoveries from slugs at 0.20 and 2.0 mg/kg are 91% +/- 15% and 86% +/- 5%.
A novel analytical method has been developed for simultaneous determination of four indandione anticoagulant rodenticides (diphacinone, chlorophacinone, pindone and valone) in animal liver tissues by eluent generator reagent free ion chromatography coupled with electrospray ionization mass spectrometry (RFIC-ESI-MS). After the rodenticides were extracted from homogenized animal liver tissues with methanol-acetonitrile (10/90, v/v), the extracts were subjected to a solid-phase extraction (SPE) process using Oasis HLB cartridges. The IC separation was carried out on an IonPac AS11 analytical column (250 mm x 4.0 mm) using 10% methanol in a gradient of KOH solution at a constant flow rate of 1.0 mL/min. The objective compounds were ionized by negative ion pneumatically assisted electrospray and detected in the selected ion monitoring (SIM) mode. Warfarin was applied as an internal standard (IS) for the compensation of the losses in the course of sample processing and the sensitivity drift of the detector, linear calibration functions were calculated for all analytes. The relative average recoveries of the objective compounds spiked in animal liver tissues were between 83.4 and 104.9%. The limits of quantification (LOQs) were 0.2-1.0 ng/g for them. Within-day and day-to-day relative standard deviations (RSDs) were less than 10.4 and 13.3%, respectively. It was confirmed that this method could be used in a toxicological analysis. The coupling of IC to MS provided a new analytical tool to the analysts faced with the requirement of separating and analyzing indandione rodenticides in animal livers.
Diphacinone was extracted at the 0.005% level from grain or paraffin-coated baits with acetic acid. The filtered supernatant was chromatographed on a partisil pxs ods 10/25 liquid chromatography column with premixed and degassed acetic acid-tetrahydrofuran-water (14:2:9) and detected at 288 nm. Recovery averaged 96.6%. Response was linear from 0.001-0.04 mg/mL. Coefficient of variation of within-day replicates ranged from 1.1 to 2.5%.
Diphenadione was detected in foliage, and grain samples by GLC.
For more Analytic Laboratory Methods (Complete) data for Diphacinone (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Diphenadione was determined in animal blood plasma, tissues, milk samples by GLC with lower limit of 10 ppb for plasma and 0.5 ppb for milk.

Interactions

Frequently cited interactions that enhance the risk of hemorrhage in patients taking oral anticoagulants incl decrease metabolism due to CYP2C9 inhibition by amiodarone, azole antifungals, cimetidine, clopidogrel, cotrimoxazole, disulfiram, flouxetine, isoniazid, metronidazole, sulfinpyrazone, tolcapone, or zafirlukast, and displacement from protein binding sites caused by loop diuretics or valproate. ...Consequently, antibiotics can cause excessive PT prolongation in patients adequately controlled on /oral anticoagulants/.
Increased responsiveness to oral anticoagulants occurs with other hypolipidemic drugs, such as d-thyroxine, and also with anabolic steroids. ... Drugs that decrease the response to oral anticoagulants: induction of hepatic microsomal enzymes by barbiturates increases the clearance of oral anticoagulants, which correlates with a decrease in the degree of hypoprothrombinemia. Glutethimide has similar effects. ... Rifampin markedly reduces both the concentrations of drug in the blood and the hypoprothrombinemia produced by oral anticoagulants. Diuretics either have no effect or decrease the response to oral anticoagulants. The latter effect may be due to concentration of clotting factors in plasma subsequent to diuresis, as reported for chlorthalidone and spironolactone. Cholestyramine reduces the hypoprothrombinemia and enhances the plasma clearance of oral anticoagulants by increasing the elimination of unchanged drug in the stool. ... Vitamin C in massive doses reduces the hypoprothrombinemic response of some patients on long-term therapy with oral anticoagulants. /oral anticoagulants/
Diphenadione decreased the binding of the sulfonylureas acetohexamide, chlorpropamide, and tolbutamide to human serum albumin in vitro.
The anticoagulant effect of phenindione in rats was influenced by the monoamine oxidase inhibitors phenylcyclopropylamine-hydrochloride, isocarboxazide, iproniazid, nialamide, 1-p-chlorobenzoyl-2-(alpha-methyl-beta-n-isopropylcarbamyl ethylisopropyl)hydrazine, and amitriptyline.
For more Interactions (Complete) data for Diphacinone (6 total), please visit the HSDB record page.

Stability Shelf Life

Sensitive to light
Stable for 14 days (pH 6-9); hydrolyzed in <24 hr (pH 4). /Technical diphenadione/
Tomcat shelflife is 3 yr. Keep dry.
Stable in weakly acidic and weakly alkaline media at room temperature.

Dates

Modify: 2023-08-15

A Tier-I leaching risk assessment of three anticoagulant compounds in the forested areas of Hawai'i

Matteo D'Alessio, Tiejun Wang, Catherine E Swift, Mohana Sundaram Shanmungam, Chittaranjan Ray
PMID: 29499544   DOI: 10.1016/j.scitotenv.2018.02.257

Abstract

The anticoagulant rodenticides brodifacoum, chlorophacinone, and diphacinone have been proposed for broadcast application in some forested areas in Hawai'i to protect rare and endangered native bird species from introduced mice and rats. Groundwater resources in Hawai'i are prone to contamination due to the intrinsic aquifer vulnerability to leaching from the land surface. Because of the hydrogeologic complexity, Hawai'i uses a Tier-I leaching assessment tool, CLERS, to make registration decisions for new or existing chemicals. The CLERS tool uses soil and pesticide properties as well as water recharge through the soil profile in a GIS framework to estimate mass attenuation of the chemicals at a given depth and compares against this attenuation factor against those of a known leacher and a non-leacher. Disturbed soil samples were collected across the state of Hawai'i, including the islands of Hawai'i, Kaho'olawe, Kaua'i, Lana'i, Maui, Moloka'i, and O'ahu, with two sampling locations per island, except for Kaua'i which had three. As only limited information on chemical properties of these anticoagulants in soils is available, laboratory experiments were performed to determine the sorption capacity (K
) and the degradation rate (T
) of brodifacoum, chlorophacinone, and diphacinone to construct a proper chemical database. Depending on the soil type, T
values ranged between 37 and 248days for diphacinone, between 39 and 1000days for chlorophacinone, and between 72 and 462days for brodifacoum. These data were used in the CLERS tool to estimate leaching risks for these chemicals primarily in forested areas of the state where the chemicals are likely to be applied. The results from the CLERS tool indicate low risks of leaching of these three compounds into aquifers in five out of six major Hawaiian Islands. Diphacinone showed medium risk of leaching in a few remote areas in Maui.


Ultrasensitive determination of diphacinone by flow injection chemiluminescence: application to quantification in biofluids and photodegradation monitoring in water samples

Xijuan Tan, Zhenghua Song, Donghua Chen, Airu Lv
PMID: 25632450   DOI: 10.5740/jaoacint.12-123

Abstract

An ultrasensitive, quick, and simple approach for the determination of pg levels of diphacinone (DPN) by flow injection chemiluminescence (CL) analysis is proposed for the first time. It is based on the quenching effect of DPN on the CL intensity from a luminol-bovine serum albumin (BSA) CL system, for which the CL intensity decrease was linearly proportional to the logarithm of DPN concentration in the range of 5.0 to 5000 pg/mL. The LOD for DPN determination was as low as 2.0 pg/mL (3α a), and the RSD values were less than 5.0%. One determination cycle that included sampling and washing could be performed in 0.5 min with a sample throughput of 120/h under the optimum experimental conditions. This proposed method was successfully applied to determining DPN in human gastric juice and serum samples with recoveries from 91.8 to 114.3%, and to continuous monitoring of the degradation of DPN in water samples exposed to sunlight during 43 h with a variation ratio of 99.99%. The possible interaction behavior of BSA-DPN is briefly discussed.


Diagnostic Error of a Patient with Combined Inherited Factor VII and Factor X Deficiency due to Accidental Ingestion of a Diphacinone Rodenticide

Min Li, Yanhui Jin, Mingshan Wang, Yaosheng Xie, Hongxiang Ding
PMID: 28164683   DOI: 10.7754/Clin.Lab.2016.160503

Abstract

To explore the characteristics of laboratory examination and confirm the diagnosis of a patient with combined inherited FVII and FX deficiency after he ingested diphacinone rodenticide accidentally.
The coagulant parameter screening tests and coagulation factor activities were tested many times in the patient due to accidental ingestion of a diphacinone rodenticide. After the patient was treated for more than one year, gene analysis of correlated coagulation factors was analyzed in the patient and other family members by DNA direct sequencing. 106 persons were selected as controls from routine health examinations.
After the patient was admitted to hospital, routine coagulation screening tests revealed the prolonged prothrombin time (PT) and activated partial thromboplastin time (APTT) and low levels of vitamin K-dependent coagulation factors (FII, FVII, FIX, FX) activity, which was 102.4 seconds, 88.5 seconds, 7%, 3%, 8%, and 2%, respectively. During more than one year of treatment, the value of PT and APTT still showed significantly prolonged activity and FVII and FX activity levels were about 5%. While FII and FIX activity levels were in the normal range after 12 weeks of treatment. Two homozygous mutations, g.11267C>T of F7 gene resulting in the substitution Arg277Cys and g.28139G>T of F10 gene leading to the substitution Val384Phe, were identified in the patient. The patient's parents and sister was heterozygous for Arg277Cys and Val384Phe mutations. FVII and FX antigen levels in the patient were 7% and 30%, respectively.
There were many similarities in the characteristics of laboratory examination between combined inherited FVII and FX deficiency and acquired vitamin K deficiency. The best way to identify them was gene analysis.


Determination of rodenticides and related metabolites in rabbit liver and biological matrices by liquid chromatography coupled to Orbitrap high resolution mass spectrometry

Marina López-García, Roberto Romero-González, Antonia Garrido Frenich
PMID: 28160742   DOI: 10.1016/j.jpba.2017.01.043

Abstract

An analytical method based on ultra-high performance liquid chromatography (UHPLC) coupled to Orbitrap high resolution mass spectrometry was developed for the determination of rodenticides (bromadiolone, brodifacoum, difenacoum, chlorophacinone, diphacinone, coumachlor and warfarin) in liver matrix. Different extraction conditions were tested, obtaining the best results when the "dilute and shoot" method (acidified acetonitrile as extraction solvent) and a clean-up step with primary secondary amine (PSA) were used. The optimized method was validated, obtaining recoveries ranging from 60 to 120%. Repeatability and reproducibility were evaluated obtaining values lower than 20%, except for brodifacoum at 10μg/kg. Limits of quantification (LOQs) ranged from 0.1 to 0.5μg/kg, except for brodifacoum, which was 100μg/kg. Six liver samples were analyzed and diphacinone and chlorophacinone were detected in three samples at concentrations ranging from 4μg/kg to 13μg/kg. Moreover a retrospective screening of rodenticide metabolites in those samples and in animal forensic samples was developed based on Orbitrap capabilities. Brodifacoum was detected in three samples, and warfarin alcohol, which is a metabolite of warfarin, was also detected in one sample.


Cluster of cases of massive hemorrhage associated with anticoagulant detection in race horses

Francisco R Carvallo, Robert Poppenga, Hailu Kinde, Santiago S Diab, Akinyi C Nyaoke, Ashley E Hill, Rick M Arthur, Francisco A Uzal
PMID: 25525145   DOI: 10.1177/1040638714559970

Abstract

Five horses originating from 4 different California race tracks were submitted to the California Animal Health and Food Safety Laboratory for necropsy and diagnostic workup. The 5 horses had a history of sudden collapse and death during exercise. In all of them, massive hemoperitoneum and hemorrhages in other cavities or organs were observed. The liver from these 5 animals and from 27 horses that had been euthanized due to catastrophic leg injuries (controls) were subjected to a rodenticide anticoagulant screen. Traces of brodifacoum, diphacinone, or bromadiolone were detected in the 5 horses with massive bleeding (5/5), and no traces of rodenticides were detected in control horses (0/27). Other frequent causes of massive hemorrhages in horses were ruled out in 4 of the cases; one of the horses had a pelvic fracture. Although only traces of anticoagulants were found in the livers of these horses and the role of these substances in the massive bleeding remains uncertain, it is speculated that exercise-related increases in blood pressure may have reduced the threshold for toxicity of these anticoagulants.


Nontarget mortality of New Zealand lesser short-tailed bats (Mystacina tuberculata) caused by diphacinone

Gillian C Dennis, Brett D Gartrell
PMID: 25375946   DOI: 10.7589/2013-07-160

Abstract

Primary and secondary poisoning of nontarget wildlife with second-generation anticoagulant rodenticides has led to restrictions on their use and to increased use of first-generation anticoagulants, including diphacinone. Although first-generation anticoagulants are less potent and less persistent than second-generation compounds, their use is not without risks to nontarget species. We report the first known mortalities of threatened New Zealand lesser short-tailed bats (Mystacina tuberculata) caused by diphacinone intoxication. The mortalities occurred during a rodent control operation in Pureora Forest Park, New Zealand, during the 2008-09 Austral summer. We observed 115 lesser short-tailed bat deaths between 9 January and 6 February 2009, and it is likely that many deaths were undetected. At necropsy, adult bats showed gross and histologic hemorrhages consistent with coagulopathy, and diphacinone residues were confirmed in 10 of 12 liver samples tested. The cause of mortality of pups was diagnosed as a combination of the effects of diphacinone toxicity, exposure, and starvation. Diphacinone was also detected in two of 11 milk samples extracted from the stomachs of dead pups. Eight adults and 20 pups were moribund when found. Two adults and five pups survived to admission to a veterinary hospital. Three pups responded to treatment and were released at the roost site on 17 March 2009. The route of diphacinone ingestion by adult bats is uncertain. Direct consumption of toxic bait or consumption of poisoned arthropod prey could have occurred. We suggest that the omnivorous diet and terrestrial feeding habits of lesser short-tailed bats make them susceptible to poisoning with the bait matrix and the method of bait delivery used. We recommend the use of alternative vertebrate pesticides, bait matrices, and delivery methods in bat habitat.


Effectiveness of rodenticides for managing invasive roof rats and native deer mice in orchards

Roger A Baldwin, Niamh Quinn, David H Davis, Richard M Engeman
PMID: 24443051   DOI: 10.1007/s11356-014-2525-4

Abstract

Roof rats (Rattus rattus) and deer mice (Peromyscus maniculatus) are occasional pests of nut and tree fruit orchards throughout California and in many other parts of the USA and beyond. In general, the most practical and cost-effective control method for rodents in many agricultural environments is the use of rodenticides (toxic baits), but little or no information exists on the efficacy of current rodenticides in controlling roof rats and deer mice in orchards. Therefore, our goals were to develop an index of rodent activity to monitor efficacy of rodenticides and to subsequently test the efficacy of three California Department of Food and Agriculture rodenticide baits (0.005 % chlorophacinone treated oats, 0.005 % diphacinone treated oats, and 0.005 % diphacinone wax block) to determine their utility for controlling roof rats and deer mice in agricultural orchards. We determined that a general index using the number of roof rat photos taken at a minimum of a 5-min interval was strongly correlated to the minimum number known estimate of roof rats; this approach was used to monitor roof rat and deer mouse populations pre- and post-treatment. Of the baits tested, the 0.005 % diphacinone treated oats was most effective for both species; 0.005 % chlorophacinone grain was completely ineffective against roof rats. Our use of elevated bait stations proved effective at providing bait to target species and should substantially limit access to rodenticides by many non-target species.


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